molecular formula C10H13F3N2O B1479793 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol CAS No. 2091556-09-9

2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B1479793
CAS No.: 2091556-09-9
M. Wt: 234.22 g/mol
InChI Key: CQEQAENKIIIRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol” is a complex organic molecule. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also has a trifluoromethyl group attached to the indazole ring, and an ethan-1-ol group attached to the other end of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and thus contributes to the compound’s stability. The trifluoromethyl group is an electron-withdrawing group, which would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is quite inert, but could potentially undergo reactions under certain conditions. The hydroxyl group of the ethan-1-ol moiety is a reactive functional group and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxyl group and the aromatic indazole ring could impact its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Structural and Supramolecular Studies

Research on fluorinated indazoles, such as those containing trifluoromethyl groups, has revealed insights into their structural properties and supramolecular assembly. The study by Teichert et al. (2007) explored the structure of three NH-indazoles, including a compound with a 3-trifluoromethyl group, through X-ray crystallography and multinuclear magnetic resonance spectroscopy. This research highlighted how the introduction of fluorine atoms affects the molecule's supramolecular interactions and crystallization behavior, with some indazoles forming helices in crystal structures due to specific hydrogen bonds and aromatic interactions Teichert et al., 2007.

Synthesis and Characterization of Complexes

In another study, Ojo et al. (2012) synthesized and characterized highly fluorinated aryl-substituted tris(indazolyl)borate thallium complexes, illustrating diverse regiochemistry at the B-N bond. The fluorinated aryl-4,5,6,7-tetrafluoroindazoles and their thallium complexes provide insights into the effects of perfluorination on molecular properties and interactions Ojo et al., 2012.

Antimicrobial Applications

The synthesis and evaluation of substituted 1,2,3-triazoles, including those derived from interactions with fluorinated compounds, have been investigated for their antimicrobial activities. Holla et al. (2005) detailed the preparation of 1,2,3-triazole derivatives and their screening for antimicrobial efficacy, offering potential applications in developing new antimicrobial agents Holla et al., 2005.

Fluorescence and Sensing Capabilities

A study by Sagitova et al. (2023) on the synthesis of a compound closely related to the one of interest, featuring a trifluoromethyl group and a complex structure, demonstrated the potential of such compounds in fluorescent applications. The synthesized compound exhibited bright fluorescence, suggesting its use in sensing and imaging technologies Sagitova et al., 2023.

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The study and development of indazole derivatives is a vibrant field, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, potential medicinal uses, and more efficient synthesis methods .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)9-7-3-1-2-4-8(7)15(14-9)5-6-16/h16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQAENKIIIRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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